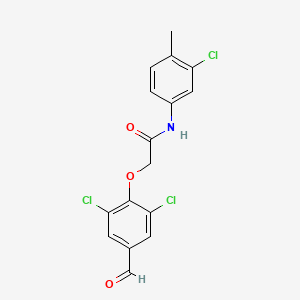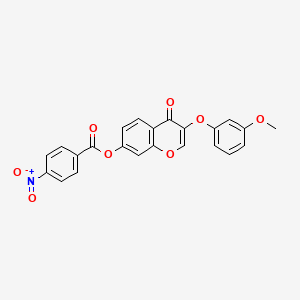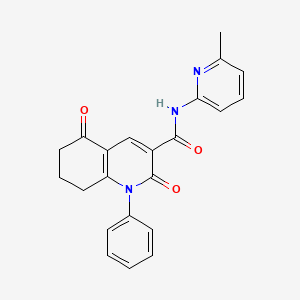
N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide
説明
N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide has been investigated for its potential use as a herbicide. In materials science, N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide has been studied for its potential use as a building block for the synthesis of organic materials.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide is not fully understood. However, studies have shown that it may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. It has also been suggested that N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide may interact with amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of certain cancer cells. In addition, N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide has been shown to reduce the production of amyloid-beta peptides in vitro, which may have implications for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide is its versatility, as it can be used for various applications in different fields. Another advantage is its relatively simple synthesis method. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide is its potential toxicity, which may limit its use in certain applications. Additionally, N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide may have limited solubility in certain solvents, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide. In medicine, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide and its potential use as a therapeutic agent. In agriculture, further research is needed to determine the efficacy and safety of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide as a herbicide. In materials science, further research is needed to explore the potential use of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide as a building block for the synthesis of organic materials. Additionally, further research is needed to investigate the potential toxicity of N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide and its effects on the environment.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c1-9-2-3-11(6-12(9)17)20-15(22)8-23-16-13(18)4-10(7-21)5-14(16)19/h2-7H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGUDMOLPVQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2,6-dichloro-4-formylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3538540.png)

![N-(2-{[(4-chlorobenzyl)amino]carbonyl}-4-iodophenyl)nicotinamide](/img/structure/B3538550.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3538560.png)
![3-bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B3538566.png)
![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B3538568.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3538584.png)

![3-[(2,6-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3538593.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3538603.png)
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B3538611.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B3538613.png)

![N~1~-benzyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3538623.png)